2-methyl-5-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide

Description

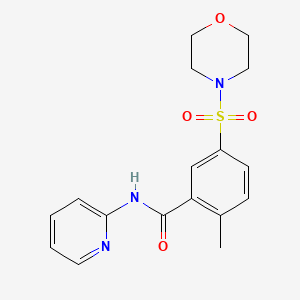

The compound 2-methyl-5-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide is a benzamide derivative characterized by a sulfonyl morpholine moiety and a pyridinyl substituent. Structural elucidation of such compounds typically relies on X-ray crystallography, for which tools like the SHELX suite are widely employed .

Properties

Molecular Formula |

C17H19N3O4S |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

2-methyl-5-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide |

InChI |

InChI=1S/C17H19N3O4S/c1-13-5-6-14(25(22,23)20-8-10-24-11-9-20)12-15(13)17(21)19-16-4-2-3-7-18-16/h2-7,12H,8-11H2,1H3,(H,18,19,21) |

InChI Key |

OCASUXMZXMNYOT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(morpholinosulfonyl)-N-(2-pyridyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common route involves the sulfonylation of 2-methyl-5-aminobenzamide with morpholine, followed by the introduction of the pyridyl group through a coupling reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(morpholinosulfonyl)-N-(2-pyridyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The benzamide core allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

Antibacterial and Antifungal Properties

Recent studies have demonstrated the antibacterial efficacy of compounds similar to 2-methyl-5-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide. For instance, a study highlighted the synthesis of various derivatives that exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli using the disc diffusion method. The results indicated that these compounds could serve as potential antibacterial agents due to their effective inhibition of bacterial growth .

In addition to antibacterial properties, some derivatives have shown antifungal activity against pathogens like Candida albicans. The mechanism of action appears to be linked to the sulfonamide moiety, which enhances interaction with microbial targets .

| Compound | Target Pathogen | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Effective |

| This compound | Escherichia coli | Effective |

| Derivatives | Candida albicans | Significant |

Anticancer Activity

The compound has also been investigated for its anticancer properties. A recent study evaluated a series of sulfonamide derivatives for their cytotoxic effects on various human cancer cell lines. The results indicated that certain derivatives exhibited substantial growth inhibition, suggesting potential applications in cancer therapy . The National Cancer Institute's Developmental Therapeutics Program assessed these compounds, revealing promising antitumor activity with mean growth inhibition values indicating their effectiveness against a range of cancer types .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction mechanisms between this compound and biological targets. These studies provide insights into binding affinities and help predict the pharmacokinetic profiles of the compound. The findings suggest that modifications to the compound can enhance its bioactivity and selectivity towards specific targets, paving the way for the design of more effective therapeutic agents .

Case Studies

- Antibacterial Efficacy : In a comparative study, various synthesized derivatives were tested against standard bacterial strains. The results showed that compounds with morpholine and sulfonamide groups had superior antibacterial activity compared to conventional antibiotics.

- Cytotoxicity in Cancer Cells : A series of experiments conducted on breast and colon cancer cell lines demonstrated that certain derivatives led to apoptosis in cancer cells, indicating their potential use as chemotherapeutic agents.

- Molecular Interactions : Computational studies revealed that modifications in the pyridine ring significantly improved binding interactions with target proteins involved in cancer progression.

Mechanism of Action

The mechanism of action of 2-methyl-5-(morpholinosulfonyl)-N-(2-pyridyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The morpholine and pyridine groups can enhance its binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on general chemical principles and the role of SHELX in crystallographic analysis , the following comparisons can be inferred for benzamide derivatives with sulfonyl and heterocyclic substituents:

Table 1: Key Structural and Functional Features of Related Benzamide Derivatives

Key Observations:

Sulfonyl Group Stability: Morpholine sulfonyl groups, as in the target compound, often exhibit conformational flexibility, leading to challenges in crystallographic refinement (e.g., disorder modeling, as noted in SHELX workflows ).

Pyridine vs. Other Heterocycles : The pyridin-2-yl group may enhance π-π stacking interactions compared to pyridin-3-yl or pyridin-4-yl analogs, though solubility varies with substitution patterns.

Research Findings and Limitations

No experimental or computational studies on this compound are cited in the provided evidence. The SHELX system is critical for resolving structural ambiguities in such compounds, particularly:

- Disorder Management : Flexible sulfonyl morpholine groups may require advanced refinement strategies.

- Data Resolution : High-resolution crystallographic data (≤ 1.0 Å) is often necessary to model subtle conformational differences in analogs.

Biological Activity

2-Methyl-5-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, synthesizing recent research findings, case studies, and relevant data.

The compound has a molecular formula of and a molecular weight of approximately 358.39 g/mol. It features a sulfonamide functional group, which is known for its biological activity, particularly in antibacterial and anticancer applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. For instance, it has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate that this compound is significantly more effective than traditional antibiotics, such as vancomycin.

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| Methicillin-resistant S. aureus | 0.125 | More potent than vancomycin (0.5 - 1) |

| Escherichia coli | 12.5 | Less effective than S. aureus |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of specific kinases involved in cell cycle regulation.

Case Study 1: Antibacterial Efficacy

In a study conducted by Syamaiah et al., the compound was evaluated alongside other pyrrole derivatives for antibacterial activity. The results indicated that this compound exhibited an MIC of 3.125 µg/mL against S. aureus, showcasing its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Potential

A separate investigation into the anticancer effects revealed that the compound induced apoptosis in lung cancer cells through the activation of caspase pathways. This finding suggests that it could be a promising candidate for further development as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with specific protein targets involved in bacterial resistance mechanisms and cancer cell survival pathways. Computational modeling has predicted interactions with various enzymes and membrane receptors, indicating a broad spectrum of potential biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.